2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuro[3,2-d]pyrimidin-2-yl group would form a rigid, planar structure due to the conjugated pi system in the rings. The butyl, sulfanyl, acetamide, and ethoxyphenyl groups would add complexity to the molecule’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzofuro[3,2-d]pyrimidin-2-yl group might undergo electrophilic aromatic substitution reactions. The sulfanyl group could participate in oxidation and substitution reactions. The acetamide group might undergo hydrolysis or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Crystal Structure Analysis
Research on compounds similar to the mentioned chemical structure focuses on understanding their crystal structures. For example, studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed molecules with a folded conformation, indicating potential for targeted molecular interactions (S. Subasri et al., 2017).
Dual Inhibitory Activity
Compounds within the benzofuro[3,2-d]pyrimidine class have been synthesized and evaluated for their inhibitory activity against key biological targets such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory action suggests potential applications in cancer therapy and the treatment of infectious diseases (A. Gangjee et al., 2008).
Antimicrobial and Anticancer Activity
Synthesis and evaluation of novel benzofuro[3,2-d]pyrimidine derivatives have shown promising results as anti-inflammatory, analgesic, and antimicrobial agents. These findings highlight the potential of these compounds in developing new therapeutic agents for treating various diseases (A. Abu‐Hashem et al., 2020).
Synthesis Techniques
Innovative synthetic techniques for benzofuro[3,2-d]pyrimidine derivatives have been explored, providing efficient pathways to a variety of structurally diverse compounds. These synthetic strategies are crucial for the development of new molecules with potential biological activities (Hong-Mei Wang et al., 2019).
Pharmacological Studies
Pharmacological studies have focused on understanding the interaction of related compounds with biological targets, including dopamine and norepinephrine transporters. Such research has implications for developing treatments for neuropsychiatric disorders (B. Madras et al., 2006).
Future Directions
properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-3-5-14-27-23(29)22-21(18-8-6-7-9-19(18)31-22)26-24(27)32-15-20(28)25-16-10-12-17(13-11-16)30-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMUNQDUJFXPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
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